molecular formula C5H3N4Se B1312311 1,7-Dihydro-6H-purine-6-selone CAS No. 5270-30-4

1,7-Dihydro-6H-purine-6-selone

Cat. No. B1312311
CAS RN: 5270-30-4
M. Wt: 198.08 g/mol
InChI Key: WEYNDYJSYBXGDQ-UHFFFAOYSA-N
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Description

1,7-Dihydro-6H-purine-6-selone (DHP6S) is a cyclic purine derivative that has been studied for its potential applications in the pharmaceutical, medical, and industrial fields. DHP6S is a highly versatile compound with a wide range of applications and potential uses in the scientific and medical community.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 1,7-Dihydro-6H-purine-6-selone involves the conversion of a purine derivative to the corresponding selone via a selenium dioxide oxidation reaction.

Starting Materials
6-chloropurine, selenium dioxide, acetic acid, wate

Reaction
6-chloropurine is reacted with selenium dioxide in the presence of acetic acid and water to yield 1,7-Dihydro-6H-purine-6-selone., The reaction is carried out under reflux conditions for several hours., The product is then isolated and purified using standard techniques such as recrystallization or column chromatography.

Scientific Research Applications

1,7-Dihydro-6H-purine-6-selone has been investigated for its potential applications in the pharmaceutical and medical fields. It has been studied for its possible use as an anticonvulsant, an anti-inflammatory agent, an anti-cancer agent, and a potential therapeutic agent for Alzheimer’s disease. Additionally, 1,7-Dihydro-6H-purine-6-selone has been studied for its potential use in the industrial field as a corrosion inhibitor.

Mechanism Of Action

The exact mechanism of action of 1,7-Dihydro-6H-purine-6-selone is not yet fully understood. However, it has been suggested that 1,7-Dihydro-6H-purine-6-selone may act as a modulator of intracellular signaling pathways, as well as a modulator of the expression of certain genes. Additionally, it has been suggested that 1,7-Dihydro-6H-purine-6-selone may act as an antioxidant and an anti-inflammatory agent.

Biochemical And Physiological Effects

1,7-Dihydro-6H-purine-6-selone has been shown to have several biochemical and physiological effects. In animal models, 1,7-Dihydro-6H-purine-6-selone has been shown to reduce inflammation, reduce oxidative damage, and modulate the expression of certain genes. Additionally, 1,7-Dihydro-6H-purine-6-selone has been shown to be a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter.

Advantages And Limitations For Lab Experiments

1,7-Dihydro-6H-purine-6-selone has several advantages and limitations for use in laboratory experiments. One advantage is that it is a highly versatile compound, with a wide range of potential uses. Additionally, 1,7-Dihydro-6H-purine-6-selone is a relatively inexpensive compound, making it an attractive option for laboratory experiments. However, 1,7-Dihydro-6H-purine-6-selone is a relatively unstable compound and can be difficult to work with in laboratory experiments.

Future Directions

Given its potential applications in the pharmaceutical and medical fields, there are a number of potential future directions for 1,7-Dihydro-6H-purine-6-selone. These include further research into its potential use as an anticonvulsant, anti-inflammatory agent, and anti-cancer agent. Additionally, further research could be conducted into its potential use as a therapeutic agent for Alzheimer’s disease, as well as its potential use as a corrosion inhibitor in industrial applications. Finally, further research could be conducted into its mechanism of action and its biochemical and physiological effects.

properties

InChI

InChI=1S/C5H3N4Se/c10-5-3-4(7-1-6-3)8-2-9-5/h1-2H,(H,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEYNDYJSYBXGDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1)C(=NC=N2)[Se]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3N4Se
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60967145
Record name 1,7-Dihydro-6H-purine-6-selone
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URL https://comptox.epa.gov/dashboard/DTXSID60967145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,7-Dihydro-6H-purine-6-selone

CAS RN

5270-30-4
Record name 1,7-Dihydro-6H-purine-6-selone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005270304
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6H-Purine-selone,7-dihydro-
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Record name 1,7-Dihydro-6H-purine-6-selone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,7-dihydro-6H-purine-6-selone
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